molecular formula C6H5FS2 B139162 4-Fluoro-1,2-benzenedithiol CAS No. 155132-70-0

4-Fluoro-1,2-benzenedithiol

Cat. No. B139162
M. Wt: 160.2 g/mol
InChI Key: WMQZOIDEEYABNL-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-benzenedithiol (FBT) is a small molecule compound that has been studied extensively for its potential applications in scientific research. FBT is a derivative of benzenedithiol, which is a common ligand used in coordination chemistry. The addition of a fluorine atom to the molecule enhances its properties, making it a useful tool for a variety of applications. In

Safety And Hazards

The safety data sheet for 1,2-Benzenedithiol, a related compound, indicates that it can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-fluorobenzene-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQZOIDEEYABNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1,2-benzenedithiol

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